molecular formula C18H14ClFN2O2 B2977535 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-95-5

2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2977535
CAS No.: 898461-95-5
M. Wt: 344.77
InChI Key: LHJXDUDDDNTLOD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic small molecule featuring a complex fused pyrroloquinoline scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the pyrroloquinoline core, such as pyrrolo[3,2,1-ij]quinoline, have been extensively studied for their diverse biological activities. Research into analogous structures has demonstrated potential in areas including anticancer activity, where similar molecules have shown promise as inhibitors of tubulin polymerization . The incorporation of both the benzamide and the pyrroloquinoline moieties in a single molecule makes this compound a valuable intermediate or potential pharmacophore for developing novel therapeutic agents and biochemical probes. The specific structural attributes of this compound, including the chloro and fluoro substituents on the benzamide ring and the carbonyl group on the quinoline ring, provide handles for further chemical modification and potential for targeted interactions with biological macromolecules. This makes it a versatile building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound in high-throughput screening campaigns, target identification, and lead optimization processes, particularly in oncology and CNS disorder research where related heterocyclic compounds have shown relevance . This product is provided for research purposes within laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJXDUDDDNTLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step processes that start from readily available precursors. Common steps may include:

  • Halogenation reactions to introduce chlorine and fluorine atoms.

  • Amide bond formation through condensation reactions.

  • Cyclization reactions to form the pyrroloquinoline core.

Industrial Production Methods

While specific industrial methods may vary, scalable production often involves optimizing reaction conditions such as temperature, pressure, and catalyst use to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can lead to the formation of more reactive intermediates or degradation products.

  • Reduction: : Could involve reduction of the carbonyl group to an alcohol.

  • Substitution: : Halogen atoms can participate in nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or chromic acid.

  • Reducing agents: : Lithium aluminium hydride or sodium borohydride.

  • Nucleophiles: : Examples include amines and thiols.

Major Products Formed

Depending on the reactions, products can range from hydroxylated derivatives to entirely new cyclic structures.

Scientific Research Applications

2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound with a unique molecular structure that is being explored for potential applications in medicinal chemistry. It is a heterocyclic aromatic compound, a derivative of benzamide, modified with functional groups to enhance its reactivity and biological properties.

Scientific Research Applications
this compound is potentially useful in several fields:

  • Medicinal Chemistry The compound is investigated for its potential therapeutic effects, with synthesis achieved through chemical reactions involving heterocycles and amides. Experimental data from biological assays are used to understand its efficacy and mechanism at the molecular level.
  • Pharmaceuticals As a compound known for its biological activities, it is studied for pharmaceutical applications. Its mechanism of action typically involves interaction with biological targets such as enzymes or receptors.
  • Inhibiting B-Raf Structure-based designs have utilized similar compounds to inhibit B-Raf .

Properties
Key properties of this compound:

  • Biological Activity The compound exhibits biological activities, making it relevant in pharmaceutical research.
  • Chemical Properties Stability under various pH conditions and reactivity with nucleophiles or electrophiles are crucial for understanding its behavior in biological systems. Laboratory analyses, including spectroscopy (NMR, IR) and chromatography (HPLC), can provide relevant data.

Related Compounds
Other related compounds that include a fluoro substituent on a benzamide framework:

  • 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide A novel dissociative drug, also known as 2F-NENDCK or CanKET. It is a fluorinated benzamide derivative with a pyrroloquinoline core and the molecular formula C17H16FN3O2.
  • 2-chloro-6-fluoro substitution Simultaneous C5(methyl)/C6(methyl/ethyl) substitution in the 2-Cl-6-F- and 2,6-F2-benzyl series demonstrates wide-spectrum inhibitory activity against HIV-1 .
  • 4-chloro-N-(2-(4-(6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)benzamide This compound has a PubChem CID of 44573727 .
  • This compound IUPAC name: 2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide. Molecular Formula: C18H14ClFN2O2. Molecular Weight: 344.8 g/mol.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can alter biological pathways, potentially leading to therapeutic effects or providing tools for biological research.

Comparison with Similar Compounds

Structural Analog 1: N-(2-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

  • Substituents: Benzamide (unsubstituted) + 2-oxo-pyrroloquinoline.
  • Key Differences: Lacks chloro and fluoro substituents on the benzamide ring. The pyrroloquinoline scaffold features a 2-oxo group instead of 4-oxo.
  • Implications: The absence of electron-withdrawing groups may reduce electrophilicity and alter binding affinity.

Structural Analog 2: 4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

  • Substituents: 4-bromo-benzamide + 4-oxo-pyrroloquinoline.
  • Key Differences: Substitutes bromo (4-position) for chloro/fluoro (2- and 6-positions). Retains the 4-oxo-pyrroloquinoline core.
  • Implications :
    • Bromo’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce solubility compared to chloro/fluoro.
    • Positional differences (4-bromo vs. 2-chloro-6-fluoro) could sterically hinder binding in certain targets.

Structural Analog 3: 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

  • Substituents : 2-chloro-4-fluoro-benzamide + pyrrolopyridine-ethyl linker.
  • Key Differences: Features a pyrrolopyridine core instead of pyrroloquinoline. Includes an ethyl linker between the benzamide and heterocycle.
  • The ethyl linker increases molecular flexibility, which may impact target selectivity.

Comparative Data Table

Compound Name Substituents (Benzamide) Heterocyclic Core Molecular Formula* Molecular Weight* Key Features
Target Compound 2-chloro-6-fluoro 4-oxo-pyrroloquinoline C₁₈H₁₃ClFN₂O₂ 342.76 Electron-withdrawing substituents; rigid pyrroloquinoline scaffold.
N-(2-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide None 2-oxo-pyrroloquinoline C₁₈H₁₅N₂O₂ 307.33 Unsubstituted benzamide; altered oxo position.
4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[...]benzamide 4-bromo 4-oxo-pyrroloquinoline C₁₈H₁₄BrN₂O₂ 385.22 Bromo substituent; same core as target compound.
2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[...]benzamide 2-chloro-4-fluoro Pyrrolopyridine + ethyl linker C₁₇H₁₅ClFN₃O₂ 347.8 Flexible linker; smaller heterocycle.

Research Implications and Limitations

  • Electronic Effects : The target compound’s chloro and fluoro groups likely enhance stability and binding to electron-rich targets compared to unsubstituted analogs .
  • Solubility and Bioavailability : Bromo-substituted analogs may exhibit lower aqueous solubility, whereas the target compound’s smaller halogens could improve pharmacokinetics.
  • Structural Rigidity: The pyrroloquinoline core’s planarity may favor interactions with aromatic residues in proteins, unlike the pyrrolopyridine analog .
  • Limitations: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, necessitating further experimental validation.

Biological Activity

The compound 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic derivative of pyrroloquinoline that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of chlorine and fluorine atoms along with a pyrroloquinoline framework. Its molecular formula is C18H14ClFN2O2C_{18}H_{14}ClFN_2O_2 with a molecular weight of approximately 348.77 g/mol. The unique arrangement of functional groups contributes to its distinctive chemical properties and biological activities.

Research indicates that this compound interacts with various biological targets. Preliminary studies suggest that it may bind to receptors involved in neuroprotection and cancer pathways. The specific mechanisms underlying these interactions remain to be fully elucidated but are believed to involve modulation of enzymatic activity and receptor signaling pathways.

Antitumor Activity

The compound has shown potential as an antitumor agent. Studies have highlighted its efficacy against several cancer cell lines. For instance, derivatives of pyrroloquinoline compounds exhibit a broad spectrum of biological activities including cytotoxic effects on tumor cells. The mechanism appears to involve inhibition of key signaling pathways that promote cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with this compound. It may influence neuroinflammatory processes and provide protection against neurodegenerative conditions by modulating oxidative stress responses.

Antiviral Activity

Research has also explored the antiviral potential of similar compounds in the context of HIV. Substituted benzamides have demonstrated inhibitory activity against HIV reverse transcriptase, indicating that structural modifications can enhance antiviral efficacy .

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural features influence biological activity:

Compound NameStructural FeaturesBiological Activity
2-chloro-6-fluoro-N-(4-oxoquinoline-3-yl)benzamideLacks tetrahydropyrrolo structureSimpler structure with fewer functional groups
6-chloro-N-(4-oxo-2,4-dihydroquinolin-8-yl)benzamideDifferent halogen positioningAbsence of fluorine; different biological properties
N-(4-methylphenyl)-N'-(4-pyridinyl)ureaUrea instead of amide linkageDifferent reactivity profile due to urea functionality

This table illustrates the unique chemical and biological properties conferred by the specific functional groups present in this compound compared to related compounds.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on this compound:

  • Anticancer Studies : A series of novel derivatives were synthesized and evaluated for their anticancer activity using ELISA-based kinase assays. Some compounds showed moderate to high potency against specific cancer cell lines.
  • Neuroprotection : Experimental models assessing neuroprotective effects indicated that certain derivatives could mitigate neuronal damage in vitro.
  • Antiviral Efficacy : In studies involving HIV-infected cells, compounds similar to 2-chloro-6-fluoro-N-(4-oxo...) exhibited potent inhibitory activity against viral replication.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide?

  • Methodology :

  • The core pyrrolo[3,2,1-ij]quinolinone scaffold can be synthesized via cyclization reactions using substituted anilines and ketones under acidic conditions. For example, describes the synthesis of related pyrroloquinoline derivatives by refluxing intermediates in acetic acid and ethyl acetate, followed by recrystallization from 2-propanol/acetic acid mixtures .
  • Coupling the benzamide moiety (2-chloro-6-fluorobenzoic acid derivative) to the pyrroloquinoline amine group typically employs carbodiimide-based activation (e.g., EDCI/HOBt) in anhydrous DMF or THF .
    • Key Considerations :
  • Monitor reaction progress via TLC or HPLC to optimize yields.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. What analytical techniques are critical for characterizing this compound?

  • Essential Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.74 ppm for amide protons, as in ) to confirm substituent positions and purity .
  • LCMS/HRMS : Determine molecular weight (e.g., m/z 267 [M+H]⁺ for a fluorobenzamide analog in ) and assess purity (>95%) .
  • HPLC : Use C18 columns with acetonitrile/water gradients for retention time consistency .
    • Validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemSpider tools in ) .

Q. How can solubility challenges be addressed during experimental design?

  • Strategies :

  • Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays, as suggested by recrystallization protocols in .
  • For biological testing, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation.
    • Alternative Approaches :
  • Modify crystal lattice via salt formation (e.g., HCl salts) or co-solvents (PEG-400) .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Methodological Framework :

  • Align conflicting results with theoretical models (e.g., emphasizes linking data to conceptual frameworks like receptor binding hypotheses) .
  • Validate assays using positive/negative controls (e.g., proteasome inhibitors in ) and replicate experiments across multiple cell lines .
    • Case Example : If cytotoxicity varies between studies, re-evaluate cell viability assays (MTT vs. ATP-based) and confirm compound stability under test conditions.

Q. What computational methods predict interactions with biological targets?

  • Tools :

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB) and the compound’s InChI key (e.g., SHWYVMLCUBGVGT-UHFFFAOYSA-N in ) .
  • ADMET Prediction : Employ SwissADME or admetSAR to estimate pharmacokinetic properties .
    • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., Factor Xa assays in ) .

Q. What strategies mitigate challenges in X-ray crystallography for structural confirmation?

  • Approaches :

  • Optimize crystal growth via vapor diffusion (e.g., ’s single-crystal X-ray study at 100 K) .
  • Refine structures using SHELXL ( ) for high-resolution data, addressing twinning or disorder with SHELXE .
    • Troubleshooting : If crystals fail to form, screen cryoprotectants (glycerol, PEG) or use seeding techniques.

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Experimental Design :

  • Synthesize analogs with substituent variations (e.g., halogen replacement, ’s iodinated derivatives) .
  • Test bioactivity in dose-response assays (e.g., IC₅₀ for Factor XIa inhibition in ) .
    • Data Analysis :
  • Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters with activity trends.

Q. How to validate synthetic intermediates during multi-step synthesis?

  • Protocol :

  • Isolate intermediates via flash chromatography and characterize via ¹H NMR (e.g., ’s 83% yield for a benzamide intermediate) .
  • Confirm regioselectivity in cyclization steps using NOESY or HSQC NMR .

Q. What methodologies assess environmental impact or degradation pathways?

  • Guidelines :

  • Follow ’s framework for studying abiotic/biotic transformations (hydrolysis, photolysis) and bioaccumulation .
  • Use HPLC-MS/MS to detect degradation products in simulated environmental matrices (soil/water) .

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